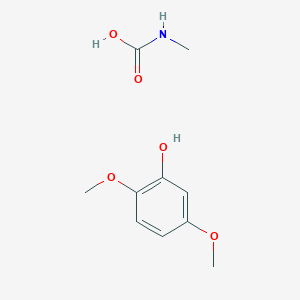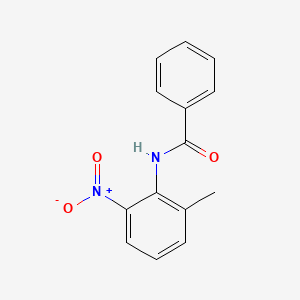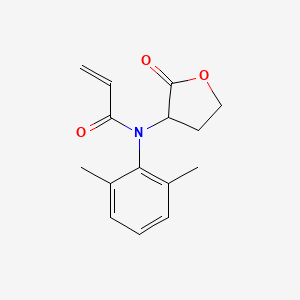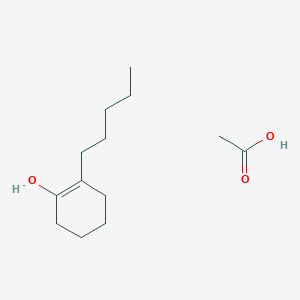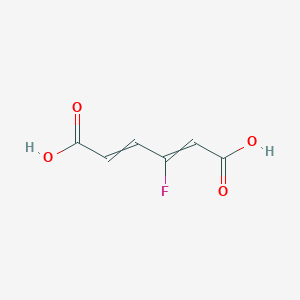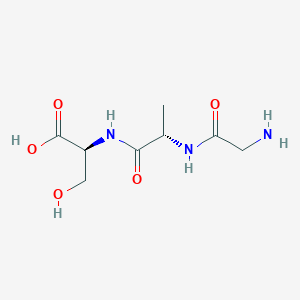
Glycyl-L-alanyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids glycine, L-alanine, and L-serine. It is represented by the molecular formula C8H15N3O5 and has a molecular weight of 233.22 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyl-L-alanyl-L-serine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The Fmoc/tBu strategy is commonly employed, where the carboxyl groups are activated by aminium-derived coupling reagents, and PEG-modified polystyrene resins are used . The synthesis involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of tripeptides like this compound often involves chemical or chemoenzymatic methods. Recent advancements include nonribosomal peptide-synthetase-based methods and L-amino acid α-ligase-based methods, which enable fermentative production of dipeptides and tripeptides . These methods offer higher efficiency and scalability compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield hydroxylated peptides, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanyl-L-serine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as bioactive peptides.
Industry: Utilized in the production of high-quality cell culture media and bioprocessing applications.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be hydrolyzed by peptidases to release its constituent amino acids, which then participate in various metabolic pathways. The serine residue, for example, can be converted to glycine or D-serine, which are important coagonists of NMDA receptors . These interactions play a crucial role in cellular signaling and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Glycyl-L-alanyl-L-serine include other tripeptides composed of glycine, alanine, and serine in different sequences, such as:
- Glycyl-L-seryl-L-alanine
- L-alanyl-glycyl-L-serine
- L-seryl-glycyl-L-alanine
Uniqueness
The arrangement of glycine, L-alanine, and L-serine in this particular order imparts distinct structural and functional characteristics compared to other tripeptides .
Eigenschaften
CAS-Nummer |
74006-07-8 |
|---|---|
Molekularformel |
C8H15N3O5 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(10-6(13)2-9)7(14)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
InChI-Schlüssel |
LJPIRKICOISLKN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


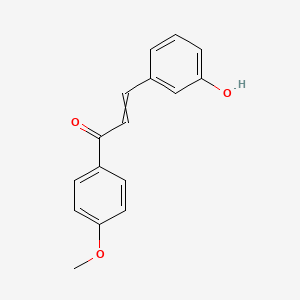

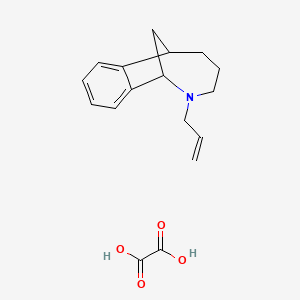
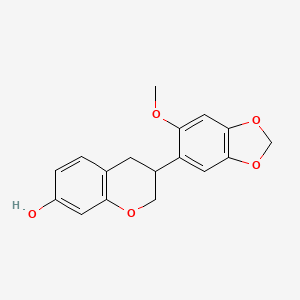
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

